Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a sulfamoyl group at position 6, a 2-methoxybenzoyl-imino moiety at position 2, and a methyl acetate side chain at position 2.
Properties
IUPAC Name |
methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-26-14-6-4-3-5-12(14)17(23)20-18-21(10-16(22)27-2)13-8-7-11(29(19,24)25)9-15(13)28-18/h3-9H,10H2,1-2H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONMIVRMRUDGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a benzothiazole moiety, which is often associated with various biological activities. The chemical formula is , with a molar mass of approximately 395.39 g/mol. Its solubility in water is notable, with a reported value of 55 g/L at 25°C.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. For instance, compounds bearing the benzothiazole structure have demonstrated significant activity against various cancer cell lines through mechanisms such as apoptosis induction and procaspase-3 activation.
Table 1: Anticancer Activity of Related Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | MCF-7 | 6.6 | Apoptosis induction |
These findings suggest that this compound may exhibit similar properties, warranting further investigation.
Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity against various enzymes. For example, benzothiazole derivatives have shown promising results in inhibiting tyrosinase activity, which is crucial for melanin production and has implications in skin disorders and cancer.
Table 2: Tyrosinase Inhibition Activities of Benzothiazole Derivatives
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound A | 10 | Competitive |
| Compound B | 15 | Non-competitive |
Study on Anticancer Activity
In a study published in Nature Scientific Reports, researchers synthesized several benzothiazole derivatives and evaluated their anticancer properties against U937 and MCF-7 cell lines. The results indicated that compounds with similar functional groups to this compound exhibited enhanced anticancer activity due to their ability to activate procaspase-3, leading to apoptosis in cancer cells .
Enzyme Inhibition Research
Another significant study focused on the enzyme inhibition properties of benzothiazole derivatives. The research found that specific modifications in the benzothiazole structure could lead to increased tyrosinase inhibition. This suggests that this compound might also possess similar inhibitory effects on tyrosinase due to its structural characteristics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Acyl-Imino Groups
Compound A: Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate (CAS 865199-43-5)
- Key Differences :
- The 2-methoxybenzoyl group in the target compound is replaced with a phenylacetyl group.
- The absence of a methoxy substituent reduces steric hindrance and alters electronic properties (e.g., decreased electron-donating effects).
- Implications :
Sulfonylurea Herbicides
Compound B: Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Key Differences: The benzothiazole core is replaced with a triazine ring. The sulfamoyl group is retained, but the imino-benzoyl moiety is absent.
- Implications: Metsulfuron-methyl acts as an acetolactate synthase (ALS) inhibitor in plants, a mechanism tied to its triazine-urea backbone. The target compound’s benzothiazole structure likely diverges in biological targets.
Compound C: Ethametsulfuron-methyl (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Key Differences: Contains a methylamino-substituted triazine instead of a benzothiazole. Ethoxy group modifies solubility and metabolic stability compared to the methoxy group in the target compound.
Receptor-Targeting Benzothiazoles
Compound D: OPC31260 (5-dimethylamino-1-(4-[2-methylbenzoylamino]benzoyl)-2,3,4,5-tetrahydro-1H-benzazepine)
- Key Differences :
- Replaces the benzothiazole with a benzazepine core.
- Retains aromatic acyl groups but lacks the sulfamoyl moiety.
- Implications :
- OPC31260 targets vasopressin receptors, highlighting the importance of the benzazepine scaffold for receptor specificity. The target compound’s benzothiazole may favor different receptor interactions.
Research Findings and Implications
- Structural Flexibility : The benzothiazole scaffold allows modular substitution, enabling tuning of electronic and steric properties for target-specific applications .
- Hydrogen Bonding : The sulfamoyl group in the target compound and its analogs is critical for forming hydrogen bonds, a feature shared with sulfonylurea herbicides but leveraged differently in receptor-binding contexts .
- Synthetic Accessibility : outlines methods for synthesizing benzothiazole derivatives, suggesting feasible routes for modifying the target compound’s side chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
